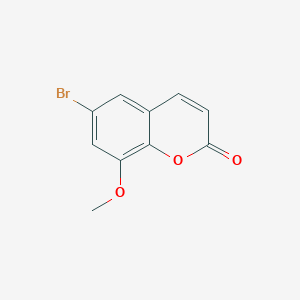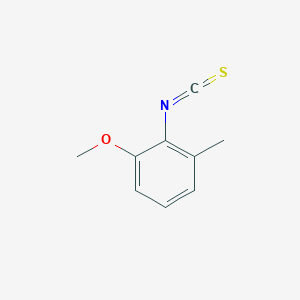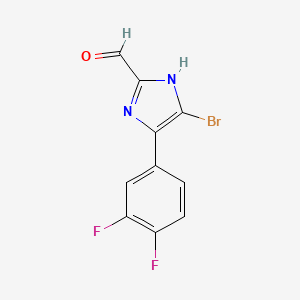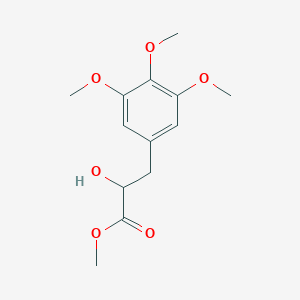![molecular formula C9H6BrF2NO2 B15335806 8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B15335806.png)
8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a synthetic organic compound that belongs to the class of oxazepines. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one and bromine.
Bromination Reaction: The bromination of the starting material is carried out using bromine or a brominating agent under controlled conditions. This step introduces the bromine atom into the compound.
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction time can vary depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. These reactions are often carried out in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Aplicaciones Científicas De Investigación
8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can influence its reactivity and binding affinity to biological molecules. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromodifluoroacetate: This compound also contains bromine and fluorine atoms and is used in similar synthetic applications.
4-Bromo-2,6-difluoroaniline: Another compound with bromine and fluorine atoms, used as a building block in chemical synthesis.
Uniqueness
8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is unique due to its specific structure, which includes an oxazepine ring fused with a benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H6BrF2NO2 |
|---|---|
Peso molecular |
278.05 g/mol |
Nombre IUPAC |
8-bromo-2,2-difluoro-3,4-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C9H6BrF2NO2/c10-5-1-2-6-7(3-5)15-9(11,12)4-13-8(6)14/h1-3H,4H2,(H,13,14) |
Clave InChI |
QQHSEGQYCCJAOS-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(C=CC(=C2)Br)C(=O)N1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)






![Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate](/img/structure/B15335757.png)

![(S)-2-[(S)-2-(Cbz-amino)-3-(3-indolyl)propanamido]-3-(3-indolyl)propanoic Acid](/img/structure/B15335769.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one](/img/structure/B15335780.png)
![N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide](/img/structure/B15335783.png)


